molecular formula C19H21N3OS B2942166 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 1448058-87-4

4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No.: B2942166
CAS No.: 1448058-87-4
M. Wt: 339.46
InChI Key: VEVXGPIYZMBEEQ-UHFFFAOYSA-N
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Description

4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a complex organic compound notable for its chemical structure which includes aromatic rings, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step synthetic pathways. The process often starts with the synthesis of the pyrazole ring, which can be achieved via the condensation reaction between hydrazine and a 1,3-diketone. This intermediate can then be reacted with a thiophene derivative under appropriate conditions, usually involving the use of an acid or base catalyst.

Subsequent steps involve the introduction of the butanamide moiety. This can be achieved through amide bond formation reactions, often utilizing reagents such as carbodiimides or coupling agents like HATU or EDCI in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would likely be optimized for cost-efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the synthetic process. Reaction conditions such as temperature, pressure, and solvent choice are critical parameters that need to be finely tuned.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized at different positions depending on the choice of oxidizing agent.

  • Reduction: : Reduction reactions may target the amide bond or other reactive sites within the compound.

  • Substitution: : The aromatic rings present in the compound allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.

  • Substitution: : Halogenating agents (e.g., Br₂) for electrophilic aromatic substitution, and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products

The products of these reactions depend heavily on the specific conditions and reagents used, but can include oxidized derivatives, reduced amide forms, and various substituted compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications.

Biology

In biological research, derivatives of this compound have been investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.

Medicine

The compound’s structure makes it a candidate for the design of new therapeutic agents, particularly in the development of drugs targeting specific biochemical pathways.

Industry

Mechanism of Action

The exact mechanism of action depends on the specific application and context. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Shares a similar core structure but with a pyridine ring instead of thiophene.

  • 4-phenyl-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Substitutes thiophene with a furan ring.

  • 4-phenyl-N-(2-(3-(benzothiazol-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Features a benzothiazole ring, offering a distinct set of chemical properties.

Uniqueness

What sets 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide apart is its specific arrangement of aromatic rings and heterocycles, which can confer unique electronic properties and reactivity patterns, making it a valuable molecule in both research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-19(10-4-8-16-6-2-1-3-7-16)20-12-14-22-13-11-17(21-22)18-9-5-15-24-18/h1-3,5-7,9,11,13,15H,4,8,10,12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVXGPIYZMBEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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